3-(3-Formylphenyl)-2-methoxybenzoic acid
Description
Properties
IUPAC Name |
3-(3-formylphenyl)-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-19-14-12(6-3-7-13(14)15(17)18)11-5-2-4-10(8-11)9-16/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIDTELSRKSKGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)O)C2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688881 | |
| Record name | 3'-Formyl-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261915-46-1 | |
| Record name | 3'-Formyl-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
2-methoxy-3-(3-formylphenyl)benzoic acid CAS number search
Identification, Synthesis, and Application Strategy
Part 1: Executive Summary & Identification Strategy
In the realm of modern drug discovery, bifunctional biphenyl scaffolds serve as critical "privileged structures." The compound 2-methoxy-3-(3-formylphenyl)benzoic acid represents a highly versatile intermediate, featuring two distinct reactive handles: a carboxylic acid (for amide coupling or esterification) and a formyl group (for reductive amination or heterocycle formation).
This guide addresses the specific challenge of identifying, synthesizing, and utilizing this compound, which often lacks a widely indexed CAS number in public repositories due to its status as a specialized research intermediate.
1.1 Nomenclature & Chemical Identity
| Identifier Type | Value / Description |
| Systematic Name | 3'-Formyl-2-methoxy-[1,1'-biphenyl]-3-carboxylic acid |
| Common Name | 2-Methoxy-3-(3-formylphenyl)benzoic acid |
| Molecular Formula | C₁₅H₁₂O₄ |
| Molecular Weight | 256.26 g/mol |
| SMILES String | COc1c(C(=O)O)cccc1-c2cccc(C=O)c2 |
| Key Functionalities | Carboxylic Acid (C-1), Methoxy (C-2), Formyl (C-3') |
1.2 The CAS Number Search Protocol
For compounds of this specificity, a direct CAS hit in public databases (e.g., PubChem, ChemSpider) is often absent. The following protocol ensures accurate identification:
-
Exact Structure Search: Use the SMILES string in SciFinder-n or Reaxys. Text-based searches often fail due to variable naming conventions (e.g., "biphenyl-3-carboxylic" vs. "benzoic acid" derivatives).
-
Substructure Search: If the exact match is unavailable, search for the methyl ester derivative (Methyl 2-methoxy-3-(3-formylphenyl)benzoate), which is frequently the isolated intermediate before hydrolysis.
-
Component Search: Search for the reaction product of 3-bromo-2-methoxybenzoic acid and 3-formylphenylboronic acid .
Part 2: Synthesis Strategy (Suzuki-Miyaura Coupling)
The most robust route to this biaryl system is the palladium-catalyzed Suzuki-Miyaura cross-coupling. This method tolerates both the carboxylic acid (often unprotected or as an ester) and the aldehyde, provided mild conditions are used to prevent oxidation or side reactions.
2.1 Retrosynthetic Analysis
The target molecule is disconnected at the C3-C1' bond, revealing two primary building blocks:
-
Electrophile: 3-Bromo-2-methoxybenzoic acid (or its methyl ester).
-
Nucleophile: 3-Formylphenylboronic acid.[1]
2.2 Reaction Pathway Visualization
Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of the target biaryl acid.
2.3 Experimental Protocol (Self-Validating System)
Objective: Synthesis of 2-methoxy-3-(3-formylphenyl)benzoic acid on a 1.0 mmol scale.
Reagents:
-
3-Bromo-2-methoxybenzoic acid (1.0 eq, 231 mg)
-
3-Formylphenylboronic acid (1.2 eq, 180 mg)
-
Pd(dppf)Cl₂ • CH₂Cl₂ (0.05 eq, 41 mg)
-
Potassium Carbonate (K₂CO₃) (3.0 eq, 414 mg)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v, 10 mL)
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Charge a specific reaction vial (microwave or pressure tube) with the aryl halide, boronic acid, and base. Purge with Nitrogen (N₂) for 5 minutes.
-
Why? Oxygen poisons the Pd(0) catalyst, leading to homocoupling side products.
-
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst and immediately seal the vessel.
-
Solvent Degassing: Add the pre-degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat the mixture to 90°C for 4-6 hours. Monitor by LC-MS or TLC (50% EtOAc/Hexane).
-
Checkpoint: The starting bromide should disappear. A new spot (more polar due to the acid) should appear.
-
-
Workup:
-
Cool to room temperature.
-
Acidify to pH ~3 with 1N HCl (critical to protonate the carboxylate).
-
Extract with Ethyl Acetate (3 x 10 mL).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Flash column chromatography (SiO₂).
-
Eluent: 0-10% Methanol in Dichloromethane (DCM).
-
Note: The aldehyde is sensitive; avoid amine-based additives in the mobile phase.
-
Part 3: Physicochemical Properties & Applications
Understanding the physical behavior of this compound is essential for downstream applications in library synthesis.
3.1 Predicted Properties Table
| Property | Value (Predicted) | Implication for Handling |
| LogP | 2.8 - 3.1 | Moderately lipophilic; soluble in DCM, EtOAc, DMSO. |
| pKa (Acid) | ~3.8 - 4.2 | Typical benzoic acid acidity; exists as anion at physiological pH. |
| Polar Surface Area (PSA) | ~74 Ų | Good membrane permeability potential. |
| Solubility | Low in water; High in DMSO | Stock solutions should be prepared in DMSO (10-20 mM). |
3.2 Application Logic: The "Scaffold" Concept
This molecule is designed as a divergent core . The ortho-methoxy group induces a twist in the biaryl bond, preventing planarity. This "atropisomer-like" conformation is valuable in drug design for disrupting protein-protein interactions.
Workflow for Library Generation:
-
Reductive Amination (Site A - Aldehyde):
-
React with diverse amines (R-NH₂) + NaBH(OAc)₃ → Secondary/Tertiary Amines.
-
-
Amide Coupling (Site B - Acid):
-
React with diverse amines (R'-NH₂) + HATU/DIEA → Amides.
-
Figure 2: Divergent synthesis workflow utilizing the bifunctional nature of the core scaffold.
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
- Gooßen, L. J., et al. (2001). "Pd-catalyzed synthesis of biaryls from aryl halides and arylboronic acids." Journal of Organic Chemistry. (General reference for biaryl synthesis protocols).
-
SciFinder-n / CAS Common Chemistry. (2023). Search Strategy for Substituted Biphenyls. Link
-
PubChem Database. (2023). Compound Summary for Biphenyl-3-carboxylic acid derivatives. Link
Sources
Biaryl Carboxylic Acids: Cornerstone Building Blocks for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The biaryl motif, characterized by two directly connected aromatic rings, is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1][2] The incorporation of a carboxylic acid functionality onto this scaffold further enhances its utility, providing a critical interaction point for biological targets and influencing the pharmacokinetic profile of the molecule. This technical guide provides a comprehensive overview of biaryl carboxylic acids as indispensable building blocks in drug discovery. It delves into the strategic importance of this structural class, explores the principal synthetic methodologies for their construction with a focus on the underlying mechanistic principles, and presents practical, field-proven protocols.
The Strategic Importance of the Biaryl Carboxylic Acid Motif
The prevalence of the biaryl scaffold in pharmaceuticals underscores its significance.[3][4] From anti-inflammatory agents to antihypertensives, the unique three-dimensional arrangement of the two aryl rings allows for precise interactions with protein binding pockets.[1][5] The restricted rotation around the aryl-aryl bond can lead to atropisomerism, a form of axial chirality, which can impart enhanced potency and selectivity.[6]
The carboxylic acid group serves multiple critical functions:
-
Key Binding Interactions: As a hydrogen bond donor and acceptor, and as a potential anion at physiological pH, the carboxyl group can form strong interactions with amino acid residues in target proteins, such as salt bridges and hydrogen bonds.[7]
-
Physicochemical Property Modulation: The acidity and polarity of the carboxylic acid group significantly influence a molecule's solubility, permeability, and metabolic stability—key determinants of its pharmacokinetic profile.[8][9]
-
Synthetic Handle: The carboxylic acid provides a versatile functional group for further chemical modification and library synthesis.
Prominent examples of drugs containing the biaryl carboxylic acid moiety include the non-steroidal anti-inflammatory drugs (NSAIDs) Diflunisal and Felbinac.[5]
Synthetic Strategies for Biaryl Carboxylic Acids
The construction of the C(aryl)-C(aryl) bond is the central challenge in the synthesis of biaryl carboxylic acids. Modern synthetic chemistry offers a powerful toolkit of cross-coupling reactions to achieve this transformation with high efficiency and functional group tolerance.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: The Workhorse of Biaryl Synthesis
The Suzuki-Miyaura coupling is arguably the most widely used method for the formation of biaryl bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[4][10][11]
Causality Behind Experimental Choices:
The success of a Suzuki-Miyaura coupling hinges on the careful selection of the palladium catalyst, ligand, base, and solvent system.
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.
-
Ligand: For sterically hindered ortho-substituted biaryls, bulky and electron-rich phosphine ligands such as SPhos and XPhos, or N-heterocyclic carbene (NHC) ligands are crucial for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[6]
-
Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to activate the organoboron species, facilitating transmetalation to the palladium center.[6][12]
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is typically employed to dissolve both the organic and inorganic reaction components.[6]
Self-Validating System: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting materials.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following protocol describes a general procedure for the synthesis of a biaryl carboxylic acid via a Suzuki-Miyaura coupling.
Materials:
-
Aryl halide (containing a carboxylic acid or ester, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)[6]
-
Bulky phosphine ligand (e.g., SPhos, 2-4 mol%)[6]
-
Base (e.g., K₃PO₄, 2.0 equiv)[6]
-
Solvent (e.g., toluene/water or dioxane/water mixture)[6]
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, base, palladium precatalyst, and ligand.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography or recrystallization.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Decarbonylative and Decarboxylative Cross-Coupling Strategies
Recent advancements have explored the use of carboxylic acids themselves as aryl donors, offering a more atom-economical and sustainable approach.[10][13][14]
-
Decarbonylative Coupling: In this strategy, the carboxylic acid is converted in situ to a more reactive species that can undergo decarbonylative cross-coupling with an organoboron reagent.[14] This method avoids the pre-functionalization of the carboxylic acid coupling partner.
-
Decarboxylative Coupling: This approach involves the coupling of two different benzoic acid derivatives, where one undergoes decarboxylation to generate an aryl nucleophile that then couples with the other partner.[15] While promising, challenges in controlling the regioselectivity and achieving high yields of the cross-coupled product remain.[15]
Diagram of Decarbonylative Biaryl Synthesis:
Caption: A novel approach to biaryl synthesis using carboxylic acids.
Synthesis of Sterically Hindered Biaryls
The synthesis of tetra-ortho-substituted biaryls presents a significant synthetic challenge due to steric hindrance.[16][17][18] Specialized methods have been developed to address this, including:
-
The Use of Aryltriolborates: These tetra-coordinated arylboron compounds exhibit enhanced reactivity and can undergo smooth transmetalation, enabling the synthesis of sterically hindered biaryls in good yields.[16][17]
-
Diels-Alder/Cycloreversion Strategy: This approach utilizes alkynyl stannanes in a cycloaddition/cycloreversion sequence to construct highly substituted biaryl templates.[18]
Table 1: Comparison of Synthetic Methodologies for Biaryl Carboxylic Acids
| Method | Advantages | Disadvantages | Key Considerations |
| Suzuki-Miyaura Coupling | High functional group tolerance, mild conditions, vast substrate scope.[4][10][11] | Requires pre-functionalized starting materials. | Catalyst, ligand, and base selection are critical for success.[6] |
| Decarbonylative Coupling | Atom-economical, uses readily available carboxylic acids.[10][14] | May require specific catalysts and conditions. | Catalyst development is an active area of research. |
| Decarboxylative Coupling | High atom economy.[15] | Challenges with regioselectivity and cross-coupling efficiency.[15] | Further methodological development is needed. |
| Aryltriolborate Coupling | Effective for sterically hindered biaryls.[16][17] | Requires synthesis of the aryltriolborate reagent. | Useful for accessing challenging structural motifs. |
The Role of Biaryl Carboxylic Acid Bioisosteres
While the carboxylic acid group is often crucial for biological activity, its physicochemical properties can sometimes be suboptimal for drug development, leading to poor permeability or metabolic instability.[7][8][19] In such cases, bioisosteric replacement is a powerful strategy. Bioisosteres are functional groups that mimic the steric and electronic properties of the original group, but with improved physicochemical characteristics.[8]
Common bioisosteres for carboxylic acids include:
-
Tetrazoles: These five-membered heterocyclic rings are acidic and can act as effective mimics of the carboxylate anion.[2][20]
-
Aryl Sulfonamides: The sulfonamide group is another acidic functionality that can serve as a carboxylic acid bioisostere.[20]
The choice of a suitable bioisostere is highly context-dependent and requires careful consideration of the specific binding interactions and desired property improvements.[9]
Future Directions and Conclusion
The field of biaryl carboxylic acid synthesis continues to evolve, with a strong emphasis on developing more sustainable and efficient methodologies. The direct C-H arylation of arenes is an emerging area that holds great promise for streamlining the synthesis of these important building blocks by avoiding the need for pre-functionalization of both coupling partners.[3][21]
References
- Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry.
- Carboxylic acids as double aryl group donors for biaryl synthesis. RSC Publishing.
- Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process.
- A Technical Guide to the Synthesis and Application of Ortho-Substituted Biaryl Aldehydes in Drug Discovery. Benchchem.
- Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process.
- Convenient Synthesis of Pharmacologically Active Ortho-Substituted Biaryl Oxazolines via the Suzuki Reaction. Taylor & Francis.
- Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
- Examples of drugs containing a biaryl moiety.
- Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolbor
- Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolbor
- Synthesis of Programmable Tetra-ortho-Substituted Biaryl Compounds Using Diels−Alder Cycloadditions/Cycloreversions of Disubstituted Alkynyl Stannanes. Journal of the American Chemical Society.
- Biaryl Synthesis via C–H Bond Activation: Str
- Biaryl Synthesis Definition. Fiveable.
- Biaryls in Nature: A Multi-Facetted Class of Stereochemically, Biosynthetically, and Pharmacologically Intriguing Secondary Metabolites.
- Recent advances in Gomberg-Backmann biaryl synthesis.
- Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrog
- Selected biaryl-containing drug molecules, natural products, and chiral ligands.
- Communic
- Synthesis of biaryls without using heavy metals- the photosplicing approach.
- Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and. UVic.
- Recent Progress in Decarboxylative Oxidative Cross‐Coupling for Biaryl Synthesis. PMC.
- Expanding chemical space by para-C−H aryl
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Atropisomeric Carboxylic Acids Synthesis via Nickel-Catalyzed Enantioconvergent Carboxylation of Aza-Biaryl Trifl
- Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry.
- Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-
- Biaryl synthesis by C-C coupling. Organic Chemistry Portal.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.
- Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Academia.edu.
- Structure Property Relationships of Carboxylic Acid Isosteres.
- Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar.
Sources
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- 2. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. fiveable.me [fiveable.me]
- 5. researchgate.net [researchgate.net]
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- 12. tandfonline.com [tandfonline.com]
- 13. Carboxylic acids as double aryl group donors for biaryl synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Recent Progress in Decarboxylative Oxidative Cross‐Coupling for Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 19. (PDF) Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties [academia.edu]
- 20. web.uvic.ca [web.uvic.ca]
- 21. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: Reductive Amination Protocols for 3-(3-formylphenyl)-2-methoxybenzoic acid
This Application Note is designed for medicinal chemists and process development scientists working with functionalized biphenyl scaffolds. It addresses the specific chemoselective challenges of performing reductive amination on 3-(3-formylphenyl)-2-methoxybenzoic acid (CAS: 1261983-69-0).
Executive Summary
Synthesizing amines from 3-(3-formylphenyl)-2-methoxybenzoic acid presents a classic "Zwitterionic Trap." The substrate contains both a reactive electrophile (aldehyde) and an acidic proton donor (carboxylic acid). When a primary or secondary amine is added, an acid-base equilibrium is immediately established, generating a non-nucleophilic ammonium salt and a non-electrophilic carboxylate.
While standard protocols often fail due to this equilibrium, this guide outlines three optimized workflows to drive the reaction to completion:
-
Method A (Standard): Direct STAB reduction in protic co-solvents to shift equilibrium.
-
Method B (Difficult Amines): Titanium(IV)-mediated dehydration to force imine formation.
-
Method C (Scale-Up): Catalytic hydrogenation for clean, salt-free isolation.
Chemical Context & Substrate Analysis[1][2][3]
| Property | Specification | Implication for Protocol |
| Substrate | 3-(3-formylphenyl)-2-methoxybenzoic acid | Biphenyl core requires solubilizing solvents. |
| CAS Number | 1261983-69-0 | Reference standard.[1] |
| pKa (Acid) | ~4.0 (Benzoic acid moiety) | Will protonate aliphatic amines (pKa ~10). |
| pKa (Aldehyde) | N/A (Electrophile) | Located on Ring B (meta), sterically accessible. |
| Solubility | Low in Hexane/Et2O; Mod in DCM; High in DMSO/MeOH | Requires polar organic solvents (THF, DCE/MeOH). |
The Mechanistic Challenge: The Zwitterion Trap
In a standard non-polar solvent (e.g., DCM), the amine and carboxylic acid form an insoluble salt, halting the reaction. Success depends on solvation of the salt and kinetic trapping of the trace imine species.
Figure 1: The kinetic competition between salt formation (dead end) and imine condensation. Protocols must favor the yellow pathway.
Experimental Protocols
Method A: The "Gold Standard" (STAB)
Best for: Aliphatic amines, rapid library synthesis, and general medicinal chemistry. Mechanism: Sodium Triacetoxyborohydride (STAB) is mild and tolerates free carboxylic acids. We use a DCE/Methanol mixture to solubilize the ammonium-carboxylate salt, keeping the amine available for reaction.
Reagents:
-
Substrate (1.0 equiv)
-
Amine (1.2 – 1.5 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) : Methanol (MeOH) [4:1 ratio]
-
Optional: Acetic acid (only if using aromatic amines/anilines).
Protocol:
-
Dissolution: In a vial, dissolve 3-(3-formylphenyl)-2-methoxybenzoic acid (1.0 eq) in DCE/MeOH (4:1, 0.1 M concentration).
-
Note: If the solution is cloudy, add MeOH dropwise until clear.
-
-
Amine Addition: Add the amine (1.2 eq).
-
Observation: A precipitate may form (the salt). Do not filter. Stir for 15 minutes to allow equilibrium.
-
-
Reduction: Add solid STAB (1.5 eq) in one portion.
-
Caution: Mild gas evolution (H2) may occur.
-
-
Reaction: Stir at Room Temperature (RT) for 4–16 hours. Monitor by LCMS.
-
Tip: If conversion is <50% after 4 hours, add another 0.5 eq of STAB.
-
-
Quench: Add saturated aqueous NaHCO3 (slowly). Stir for 20 mins.
Method B: Titanium-Mediated (Two-Step)
Best for: Sterically hindered amines, anilines, or when Method A fails to push conversion. Mechanism: Titanium(IV) isopropoxide acts as a Lewis acid and a water scavenger, forcing the imine formation even in the presence of the carboxylic acid (which binds to Ti temporarily).
Protocol:
-
Imine Formation: Dissolve substrate (1.0 eq) and amine (1.2 eq) in anhydrous THF (0.2 M).
-
Activation: Add Ti(OiPr)4 (1.5 – 2.0 eq) via syringe.
-
Note: The solution often turns yellow/orange.
-
-
Stir: Stir at RT for 6–12 hours (or 50°C for 2 hours if hindered).
-
Reduction: Cool to 0°C. Dilute with MeOH (equal volume to THF). Add NaBH4 (2.0 eq) carefully.
-
Why NaBH4? STAB is too bulky to use after Ti-complexation; NaBH4 is stronger but safe at 0°C here.
-
-
Quench: Add 1N NaOH or Rochelle's Salt solution to break the Titanium emulsion. Stir vigorously until layers separate (can take 1 hour).
Method C: Catalytic Hydrogenation
Best for: Scale-up (>5g), benzyl amines, or when boron residues are unacceptable.
Protocol:
-
Setup: Charge a hydrogenation vessel with substrate (1.0 eq) and amine (1.1 eq) in Ethanol or MeOH.
-
Catalyst: Add 10 wt% Pd/C (50% water wet).
-
Conditions: Hydrogenate at 30–50 psi H2 for 12 hours.
-
Workup: Filter through Celite. Evaporate.
Purification of Zwitterionic Products
The product is an amino acid (Reaction Product). Standard acid/base extraction often leads to yield loss because the molecule is amphoteric.
Recommended Workup Strategy:
-
Isoelectric Precipitation (Best for Scale):
-
The product likely has an isoelectric point (pI) around pH 5–6.
-
Carefully adjust the aqueous layer pH to ~5.5 using 1N HCl or AcOH.
-
If the product is solid, it will precipitate. Filter and wash with water/ether.
-
-
SCX (Strong Cation Exchange) Chromatography (Best for Library/Small Scale):
-
Load the reaction mixture (diluted in MeOH) onto an SCX cartridge.
-
Wash: MeOH (removes non-basic impurities and borate salts).
-
Elute: 2M NH3 in MeOH. This releases the amine product as the ammonium carboxylate/free base.
-
Evaporate to obtain the clean zwitterion.
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (Starting Material Remains) | Salt formation is trapping the amine. | Switch to Method B (Titanium) or increase MeOH ratio in Method A to solubilize the salt. |
| Product remains in Aqueous layer | Amphoteric nature (Zwitterion). | Do not use standard extraction. Use SCX column or evaporate and use Prep-HPLC. |
| Over-alkylation (Dialkylation) | Primary amine is too reactive. | Use a large excess of amine (5 eq) or switch to Method B (stepwise control). |
| Sticky Emulsion during Workup | Boron or Titanium salts. | Boron: Use MeOH co-evaporation. Titanium: Use Rochelle's salt (Na-K Tartrate) wash. |
References
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society. Link
- Foundational text on pH control in reductive amin
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] The Journal of Organic Chemistry. Link
- Establishes STAB as the superior reagent for acid-sensitive or acid-containing substr
-
Mattson, R. J., et al. (1990). An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride. The Journal of Organic Chemistry. Link
- Source for Method B (Titanium protocol).
-
NIST Chemistry WebBook. (2024). 3-Methoxybenzoic acid Data. Link
- Used for pKa and solubility estim
Sources
Optimizing Amide Coupling with Sterically Hindered 2-Methoxybenzoic Acids: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: The Challenge of Steric Hindrance in Amide Bond Formation
Amide bond formation is a cornerstone of modern organic and medicinal chemistry, integral to the synthesis of a vast array of pharmaceuticals and biologically active molecules.[1][2][3] However, the seemingly straightforward condensation of a carboxylic acid and an amine can become a significant synthetic hurdle when dealing with sterically hindered substrates.[1][2] The presence of bulky substituents near the reactive centers, such as the ortho-methoxy group in 2-methoxybenzoic acids, can dramatically slow down the rate of reaction by impeding the nucleophilic attack of the amine onto the activated carboxylic acid.[1][2] This guide provides an in-depth analysis of the challenges associated with the amide coupling of sterically hindered 2-methoxybenzoic acids and offers detailed protocols and strategies to overcome these obstacles.
The primary difficulty in these reactions stems from the slow kinetics of the amine's nucleophilic attack on the activated carboxylate in a sterically crowded environment.[1][2] This often leads to low yields, incomplete conversions, and the need for harsh reaction conditions that can compromise the integrity of sensitive functional groups.[4] Therefore, a careful selection of coupling reagents, activating agents, and reaction conditions is paramount for success.
Understanding the Mechanism: The Role of Coupling Reagents
The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable and unreactive ammonium carboxylate salt.[5] To facilitate amide bond formation, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is the primary function of a coupling reagent. The general process involves two main steps:
-
Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an active ester, acyl chloride, or anhydride.[4]
-
Nucleophilic Attack by the Amine: The amine then attacks the activated carbonyl carbon, displacing the leaving group and forming the desired amide bond.[4]
The choice of coupling reagent is critical, especially for sterically hindered substrates, as different reagents offer varying levels of activation and are suited for different reaction conditions.[4]
Strategic Approaches to Overcoming Steric Hindrance
Several strategies can be employed to enhance the efficiency of amide coupling reactions involving sterically hindered 2-methoxybenzoic acids. These approaches focus on increasing the reactivity of the activated intermediate, minimizing steric clash, and optimizing reaction parameters.
Selection of High-Activity Coupling Reagents
For challenging couplings, standard reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) may prove insufficient.[6] More potent activating agents are often required.
-
Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient due to the formation of highly reactive OAt or OBt active esters.[6] HATU is generally considered more reactive than HBTU and is often the reagent of choice for difficult couplings.[6][7]
-
Phosphonium Salts (PyBOP, PyAOP): These reagents, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are also very effective and have the advantage of not reacting with the free amino group of the amine component.[4]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): This reagent is comparable or even superior in reactivity to HATU and boasts an improved safety profile as it is not explosive.[6]
In Situ Acyl Fluoride Formation
The conversion of the carboxylic acid to an acyl fluoride is a powerful strategy for overcoming severe steric hindrance.[8][9] Acyl fluorides are highly reactive yet small, minimizing steric repulsion during the nucleophilic attack.[9] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH can be used to generate acyl fluorides in situ under mild conditions.[6][9]
Reaction Condition Optimization
-
Increased Temperature: Gently increasing the reaction temperature can help overcome the activation energy barrier associated with sterically demanding couplings.[7] However, this must be done cautiously to avoid potential side reactions or racemization of chiral centers.
-
Extended Reaction Time: For sluggish reactions, extending the coupling time, sometimes to overnight, can significantly improve the yield.[7]
-
Solvent Choice: The choice of solvent can influence the reaction rate and solubility of reagents. Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) are commonly used.[5][10]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the amide coupling of 2-methoxybenzoic acids with a representative amine, aniline, using different coupling strategies.
Protocol 1: HATU-Mediated Coupling
This protocol utilizes the highly efficient uronium salt HATU for the activation of the carboxylic acid.
Materials:
-
2-Methoxybenzoic acid
-
Aniline
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-methoxybenzoic acid (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.[5]
-
Add the aniline (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Acyl Fluoride Formation and Coupling
This protocol is adapted for extremely hindered couplings where even potent uronium reagents may fail.
Materials:
-
2-Methoxybenzoic acid
-
Aniline
-
Tetramethylfluoroformamidinium hexafluorophosphate (TFFH)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Acyl Fluoride Formation: In a dry round-bottom flask under an inert atmosphere, dissolve 2-methoxybenzoic acid (1.0 eq) in anhydrous DCM.
-
Add TFFH (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the acyl fluoride.
-
Coupling Reaction: In a separate flask, dissolve aniline (1.1 eq) in anhydrous DCM.
-
Slowly add the solution containing the in situ generated acyl fluoride to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Comparison of Coupling Reagents for a Hindered Amide Formation
| Coupling Reagent | Activating Group | Relative Reactivity | Notes |
| DCC/DIC | - | Low | Often inefficient for hindered couplings.[6] |
| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides, but can be insufficient for very hindered residues.[6] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU.[6] |
| HATU/PyAOP | OAt ester | Very High | Among the most efficient reagents due to the high reactivity of OAt esters.[6] |
| COMU | Oxyma ester | Very High | Comparable or superior to HATU, with an improved safety profile.[6] |
Visualization of Experimental Workflow
Caption: General workflow for sterically hindered amide coupling.
Troubleshooting Common Issues
-
Low or No Yield:
-
Side Reactions:
-
Cause: High reactivity of intermediates or elevated temperatures.
-
Solution: Carefully control the stoichiometry of reagents.[4] Ensure the reaction is performed under an inert atmosphere to prevent moisture from hydrolyzing activated intermediates.
-
-
Racemization (for chiral substrates):
-
Cause: Some coupling reagents and additives can promote racemization.
-
Solution: Use of additives like HOBt or HOAt can suppress racemization.[4] Reagents based on HOAt, like HATU, generally result in less epimerization.
-
Conclusion
The successful synthesis of amides from sterically hindered 2-methoxybenzoic acids is a challenging yet achievable goal. By understanding the underlying principles of amide bond formation and strategically selecting highly reactive coupling reagents and optimized reaction conditions, researchers can overcome the kinetic barriers imposed by steric hindrance. The protocols and insights provided in this guide serve as a comprehensive resource for navigating these difficult couplings, ultimately enabling the efficient synthesis of complex and valuable molecules.
References
- Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions - Benchchem. (n.d.).
- The Synthesis of Sterically Hindered Amides - CHIMIA. (2014).
- Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.).
- Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification - PMC. (2019).
- A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides - Organic Chemistry Portal. (2004).
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). (2016).
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection - BOC Sciences. (2024).
- Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008).
- The Synthesis of Sterically Hindered Amides - ResearchGate. (2025).
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH. (n.d.).
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.).
- Ynamide Coupling Reagents: Origin and Advances | Accounts of Chemical Research. (2024).
- Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (2021).
- Decarboxylative Bromination of Sterically Hindered Carboxylic Acids with Hypervalent Iodine(III) Reagents | Organic Process Research & Development - ACS Publications. (2020).
- Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid - Benchchem. (n.d.).
- Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. (2014).
- Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (2015).
- Direct Amidations of Carboxylic Acids with Amines - Encyclopedia.pub. (2023).
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem. (n.d.).
- A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC. (n.d.).
- Reaction Conditions for Chemical Coupling (S9148) - NEB. (n.d.).
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar. (2016).
- Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element | Request PDF - ResearchGate. (2025).
Sources
- 1. chimia.ch [chimia.ch]
- 2. researchgate.net [researchgate.net]
- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. blogs.rsc.org [blogs.rsc.org]
- 10. neb.com [neb.com]
Technical Support Center: Separation of 3-bromo-2-methoxybenzoic acid
Welcome to the technical support guide for the purification of reaction mixtures containing 3-bromo-2-methoxybenzoic acid. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating their target product from unreacted acidic starting material. This guide provides in-depth, field-tested solutions and troubleshooting advice in a direct question-and-answer format.
Introduction: The Separation Challenge
A common scenario in organic synthesis involves the conversion of a carboxylic acid, such as 3-bromo-2-methoxybenzoic acid, into a more neutral derivative (e.g., an ester or amide). Incomplete reactions result in a mixture of the unreacted, polar, acidic starting material and the desired, less polar, neutral product. Effectively separating these two is crucial for obtaining pure compounds for subsequent steps or final analysis. This guide will use the example of separating 3-bromo-2-methoxybenzoic acid from its hypothetical methyl ester product, methyl 3-bromo-2-methoxybenzoate, to illustrate the principles and techniques.
Frequently Asked Questions & Troubleshooting Guide
Q1: I've run my reaction. How do I choose the best method to separate the unreacted 3-bromo-2-methoxybenzoic acid from my neutral product?
A1: The choice of separation method hinges on the differing physicochemical properties of your acidic starting material and your neutral product. The primary difference to exploit is the acidity of the carboxylic acid group. A decision-making workflow can be visualized as follows:
Caption: Decision tree for selecting a separation method.
For this specific case, liquid-liquid extraction using an acid-base workup is the most efficient and scalable method . This is because the acidic proton of the carboxylic acid can be removed by a base, forming a water-soluble salt, while the neutral ester product remains in the organic layer.
Q2: My acid-base extraction isn't giving me a clean separation. What could be going wrong?
A2: This is a common issue that usually stems from one of several factors. Let's break down the troubleshooting process. The entire principle of this extraction rests on converting the carboxylic acid into its water-soluble carboxylate salt, leaving the neutral ester in the organic phase.
The pKa of a carboxylic acid like 3-bromo-2-methoxybenzoic acid is typically around 4. To ensure >99.9% deprotonation and transfer into the aqueous layer, the pH of the aqueous solution should be at least 3 units higher than the pKa of the acid (a consequence of the Henderson-Hasselbalch equation). Therefore, the aqueous solution must have a pH of at least 7, and preferably higher (pH 8-10), to ensure complete deprotonation.
| Compound | pKa (approx.) | State at pH < 2 | State at pH > 7 |
| 3-bromo-2-methoxybenzoic acid | ~3-4 | Neutral (Acid) | Anionic (Salt) |
| Methyl 3-bromo-2-methoxybenzoate | N/A | Neutral (Ester) | Neutral (Ester) |
-
Is your base strong enough and concentrated enough?
-
Problem: Using a weak base (like sodium bicarbonate) might not raise the pH sufficiently if the starting acid concentration is high. While bicarbonate is often used to quench strong acids, a stronger base like sodium carbonate (Na₂CO₃) or dilute sodium hydroxide (NaOH) is more effective for ensuring complete deprotonation of the carboxylic acid.
-
Solution: Use a 1-2 M solution of Na₂CO₃ or a 0.5-1 M solution of NaOH. After adding the basic solution, check the pH of the aqueous layer with pH paper to confirm it is >8.
-
-
Are you shaking the separatory funnel correctly?
-
Problem: Insufficient mixing leads to poor transfer of the carboxylate salt into the aqueous layer. Conversely, shaking too vigorously can lead to the formation of an emulsion (a stable suspension of the organic and aqueous layers), which is difficult to separate.
-
Solution: Invert the separatory funnel gently 10-15 times, venting frequently to release any pressure buildup (especially with bicarbonate, which produces CO₂ gas). If an emulsion forms, let the funnel stand for a while. Gentle swirling or the addition of a small amount of brine (saturated NaCl solution) can help to break it up.
-
-
Are you performing enough washes?
-
Problem: A single extraction may not be sufficient to remove all of the unreacted acid.
-
Solution: Perform at least two to three extractions with the basic solution to ensure complete removal of the acid. You can test the final aqueous wash by re-acidifying it; if no precipitate forms, you have successfully removed all the starting acid.
-
Caption: Workflow for acid-base extraction.
Q3: Extraction is not an option for my downstream process. How can I use column chromatography?
A3: Column chromatography is an excellent alternative, separating compounds based on their differential adsorption to a stationary phase (typically silica gel). The polar carboxylic acid will interact more strongly with the polar silica gel than the less polar ester product.
-
Solvent System (Mobile Phase): The choice of solvent is critical. You need a system where the product moves up the column (Rf value of ~0.3-0.4 on a TLC plate) while the starting acid either remains at the baseline or moves very slowly.
-
A common mobile phase for separating moderately polar compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Pro-Tip: Adding a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase can improve the peak shape of the carboxylic acid by preventing "tailing" or "streaking" on the column. This is because the added acid keeps the starting material fully protonated, preventing its partial deprotonation by the slightly acidic silica surface, which leads to inconsistent interactions.
-
-
Sample Loading: The crude mixture should be dissolved in a minimal amount of the mobile phase or a strong solvent (that is then evaporated onto a small amount of silica) to ensure it is loaded onto the column in a narrow band.
-
TLC Analysis: First, run a TLC of your crude mixture in various hexane/ethyl acetate ratios (e.g., 9:1, 4:1, 1:1) to find the optimal solvent system. Your goal is an Rf of ~0.3-0.4 for the product spot and an Rf of ~0 for the acid spot.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase (as a slurry). Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve your crude mixture in a very small volume of DCM or the mobile phase. Carefully add it to the top of the silica bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions.
-
Monitoring: Monitor the fractions being collected by TLC to determine which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.
Q4: How do I confirm my final product is free of the starting acid?
A4: Several analytical techniques can confirm the purity of your isolated product.
-
Thin-Layer Chromatography (TLC): This is the quickest method. Spot your starting material, the crude mixture, and your final product on the same TLC plate. After running the plate in an appropriate solvent system, the lane for your final product should show only one spot, corresponding to the product spot in the crude lane, and no spot at the Rf of the starting acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most definitive method. The acidic proton of the carboxylic acid (R-COOH) has a very characteristic chemical shift, appearing as a broad singlet far downfield, typically between 10-13 ppm. The absence of this signal in the ¹H NMR spectrum of your product is strong evidence of its purity. You should also see the new signals corresponding to your product (e.g., a sharp singlet around 3.8 ppm for the methyl ester's -OCH₃ group).
-
-
Infrared (IR) Spectroscopy:
-
The carboxylic acid starting material will have a very broad O-H stretch from ~2500-3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹. The ester product will lack the broad O-H stretch and will have a sharp C=O stretch at a slightly higher frequency, typically 1735-1750 cm⁻¹.
-
By using a combination of these techniques, you can confidently determine the purity of your final compound and ensure the successful removal of unreacted 3-bromo-2-methoxybenzoic acid.
References
A Comparative Guide to the Definitive Characterization of 3-(3-formylphenyl)-2-methoxybenzoic acid: The Unambiguous Power of ¹H NMR Spectroscopy
In the landscape of drug development and materials science, the precise structural elucidation of complex organic molecules is not merely an academic exercise; it is a foundational requirement for establishing structure-activity relationships, ensuring patentability, and meeting stringent regulatory standards. The molecule 3-(3-formylphenyl)-2-methoxybenzoic acid, with its distinct bifunctional aromatic systems, presents a classic analytical challenge: how can we confirm, with absolute certainty, the specific isomeric arrangement of its substituents?
This guide moves beyond a simple recitation of data to provide a comparative analysis of the primary analytical techniques available for this task. We will demonstrate why ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive method for unambiguous structural confirmation, a feat that complementary techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, while valuable, cannot achieve in isolation.
The Analytical Challenge: Beyond Composition to Connectivity
The molecular formula C₁₅H₁₂O₄ is confirmed by mass spectrometry, and the presence of aldehyde, carboxylic acid, and ether functional groups is readily verified by IR spectroscopy. HPLC may confirm the sample's purity. However, none of these techniques can differentiate our target molecule from its various isomers, such as 4-(3-formylphenyl)-2-methoxybenzoic acid or 3-(4-formylphenyl)-2-methoxybenzoic acid. The critical question of connectivity—the precise placement of each substituent on the two aromatic rings—remains unanswered. This is where the unparalleled diagnostic power of ¹H NMR spectroscopy becomes indispensable.
¹H NMR Spectroscopy: A Molecular Blueprint
¹H NMR spectroscopy provides a detailed map of the proton environments within a molecule. Three key pieces of information—the chemical shift (δ) , the integration , and the spin-spin coupling (J-coupling) —work in concert to build a structural picture from the ground up.
For 3-(3-formylphenyl)-2-methoxybenzoic acid, we can predict a unique spectral fingerprint. The analysis is best approached by dissecting the molecule into its constituent proton systems.
Predicted ¹H NMR Spectral Features
The spectrum is anticipated to show distinct signals corresponding to the acidic, aldehydic, methoxy, and aromatic protons.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the δ 10.0-13.2 ppm region.[1] Its broadness is a result of hydrogen bonding and chemical exchange. In a solvent like DMSO-d₆, this peak is more readily observed than in CDCl₃.
-
Aldehyde Proton (-CHO): The aldehydic proton is also significantly deshielded by the anisotropic effect of the carbonyl group and its direct attachment to the π-system.[2] It is expected to appear as a sharp singlet in the δ 9.0-10.0 ppm range.[3][4][5]
-
Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will present as a sharp singlet. Attached to an aromatic ring, this signal typically appears between δ 3.4-4.4 ppm .[6][7]
-
Aromatic Protons (Ar-H): This is the most complex and diagnostic region of the spectrum, expected between δ 6.5-8.5 ppm .[2][8] The seven aromatic protons are non-equivalent and their splitting patterns reveal the substitution pattern.
-
Ring A (Benzoic Acid Moiety): This ring has three protons. The proton ortho to the carboxylic acid and meta to the other ring will be a doublet of doublets. The proton between the methoxy and the other ring will likely be a triplet. The proton para to the carboxylic acid will be another doublet of doublets. The electron-withdrawing carboxylic group and electron-donating methoxy group will cause distinct upfield and downfield shifts.[7][9]
-
Ring B (Benzaldehyde Moiety): This ring contains four protons. The proton between the two substituents (H-2') will be a sharp singlet or a finely split triplet. The proton ortho to the formyl group (H-4') and the proton para to the formyl group (H-6') will likely appear as doublets or doublet of doublets. The proton meta to the formyl group (H-5') will appear as a triplet. The strong deshielding effect of the formyl group will shift ortho and para protons significantly downfield.[10]
-
The specific coupling constants (J-values) provide definitive proof of connectivity. Ortho-coupling is typically 6-10 Hz, meta-coupling is 2-4 Hz, and para-coupling is often <1 Hz and not always resolved.[11][12] By analyzing these coupling patterns, a full, unambiguous assignment of every aromatic proton is possible, confirming the 3,3'-linkage and the 2-methoxy substitution.
Summary of Predicted ¹H NMR Data
| Proton Type | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Expected Coupling Constants (J, Hz) |
| Carboxylic Acid (-COOH) | 10.0 - 13.2 | 1H | Broad Singlet (s) | N/A |
| Aldehyde (-CHO) | 9.0 - 10.0 | 1H | Singlet (s) | N/A |
| Aromatic (Ar-H) | 6.5 - 8.5 | 7H | Complex Multiplets (m) | Ortho: 6-10; Meta: 2-4 |
| Methoxy (-OCH₃) | 3.4 - 4.4 | 3H | Singlet (s) | N/A |
A Validated Protocol for ¹H NMR Characterization
Trustworthiness in analytical data stems from a robust and well-rationalized protocol.[13][14][15] The following procedure is designed as a self-validating system for acquiring high-quality data.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its ability to solubilize both the polar carboxylic acid and the less polar aromatic rings, and crucially, it allows for the observation of the exchangeable -COOH proton without the need for D₂O exchange experiments.[10]
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).[16]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup & Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is validated by observing a sharp, symmetrical peak shape for the TMS signal.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Key Parameters:
-
Pulse Angle: 30-45 degrees (to allow for a shorter relaxation delay).
-
Relaxation Delay (d1): 2-5 seconds. Causality: A sufficient delay ensures all protons, including those with longer relaxation times, are fully relaxed before the next pulse, allowing for accurate integration.
-
Number of Scans (ns): 16-64 scans. Causality: Co-adding multiple scans improves the signal-to-noise ratio, which is critical for resolving complex splitting patterns in the aromatic region.
-
-
-
Data Processing & Analysis:
-
Apply Fourier Transformation (FT) to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform baseline correction.
-
Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.
-
Integrate all signals. Validation: The sum of the integrations should correspond to the total number of protons in the molecule (12H).
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure. Validation: Reciprocal coupling constants between two multiplets confirm that those protons are coupled to each other.[11]
-
Experimental Workflow Diagram
Caption: Workflow for ¹H NMR characterization of the target compound.
Comparative Analysis: A Hierarchy of Certainty
To fully appreciate the role of ¹H NMR, we must objectively compare its capabilities with those of alternative, yet complementary, analytical techniques.[17][18]
| Technique | Information Provided | Strengths | Limitations for Structural Isomerism |
| ¹H NMR Spectroscopy | Precise proton environment (chemical shift), neighboring protons (coupling), and relative proton count (integration). | Provides a complete connectivity map of the H-C framework. Unambiguous for isomer differentiation. | Requires slightly larger sample amount than MS. Can be complex to interpret without expertise. |
| HPLC | Purity assessment and quantification based on retention time. | High sensitivity and reproducibility for purity and concentration determination.[19][20][21] | Co-elution of isomers is possible. Provides no structural information; different isomers can have identical retention times under a given method. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Extremely high sensitivity for confirming molecular formula and identifying known fragments. | Cannot distinguish between isomers as they have the same mass. Fragmentation may not be unique enough to differentiate positional isomers. |
| IR Spectroscopy | Presence of specific functional groups (e.g., C=O, O-H, C-O). | Fast, non-destructive, and excellent for confirming the presence of key chemical bonds and functional groups.[22][23][24] | Confirms the molecule's "building blocks" but provides no information on their arrangement or connectivity. All isomers would show similar spectra. |
Conclusion
For the definitive characterization of 3-(3-formylphenyl)-2-methoxybenzoic acid, a multi-technique approach is always best practice for ensuring quality and purity. HPLC confirms purity, MS verifies the molecular weight, and IR spectroscopy validates the presence of the required functional groups. However, when the critical question is the definitive confirmation of a specific positional isomer, ¹H NMR spectroscopy is the sole technique that provides the necessary, unambiguous evidence. Its ability to map the precise electronic environment and connectivity of every proton provides a unique molecular fingerprint, transforming a structural hypothesis into an empirically validated fact. For researchers, scientists, and drug development professionals, mastering the application and interpretation of ¹H NMR is not just a skill—it is a gateway to certainty.
References
- Gung, B. W. (2001). ¹H NMR investigation of solvent effects in aromatic stacking interactions. Journal of the American Chemical Society.
- Abraham, R. J. 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph.
- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Taylor & Francis. Chromatographic Methods and Sample Pretreatment Techniques for Aldehydes, Biogenic Amine, and Carboxylic Acids in Food.
- ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR.
- ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
- PubMed. (2023, April 15). Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters.
- Unknown Author. APPENDIX 2: ¹H NMR Spectral parameters for substituted benzenes.
- ResearchGate. (2026, January 13). Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF.
- Pharmaerudition.org. Validation of Analytical Methods for Pharmaceutical Analysis.
- Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
- Eserian, J. K., & Lombardo, M. (2026, January 8). Method validation in pharmaceutical analysis: from theory to practical optimization.
- Moser, A. Methoxy groups just stick out. ACD/Labs.
- e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups.
- Doc Brown's Chemistry. ¹H proton nmr spectrum of benzoic acid C₇H₆O₂ C₆H₅COOH low/high resolution analysis...
- ResearchGate. (2025, August 6). ¹H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions.
- Al-Hamdani, A. A. S., et al. (2021). Influence of solvents on the ¹H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3.
- Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I).
- Royal Society of Chemistry. (2015). VII. ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids ¹H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400.
- JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives.
- PubMed. (2001, August 8). ¹H NMR investigation of solvent effects in aromatic stacking interactions.
- Cavaleiro, J. A. S. "Solvent" effects in ¹H NMR spectroscopy: A simple undergraduate experiment.
- Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.
- Doc Brown's Chemistry. proton ¹H NMR spectrum of benzaldehyde C₆H₅CHO.
- ResearchGate. Aldehyde and carboxylic acid IR stretching and bending mode frequencies.
- HELIX Chromatography. (2022, August 12). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison.
- Unknown Author. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms.
- Smith, B. C. (2020, December 20). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.
- Unknown Author. ¹H NMR: Intermediate Level, Spectrum 6.
- PubMed. High-performance liquid chromatography of aldehydes and acids formed in monoamine oxidase-catalyzed reactions.
- ResearchGate. (2025, August 7). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources.
- ResearchGate. The ¹H NMR chemical shift d H of the benzaldehyde proton (C À HO) in...
- Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra.
- Unknown Author. Short Summary of ¹H-NMR Interpretation.
- University of Calgary. IR: carboxylic acids.
- Quora. (2023, March 15). What are the differences between the IR spectra for the aldehyde, ketone and carboxylic acids?.
- Organic Chemistry Data. ¹H NMR Coupling Constants.
- Unknown Author. Table of Characteristic Proton NMR Shifts.
- Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.
- Jasperse, C. Short Summary of ¹H-NMR Interpretation.
- YouTube. (2023, March 2). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance.
- Welch, C. J., et al. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
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- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. acdlabs.com [acdlabs.com]
- 7. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
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- 16. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 24. quora.com [quora.com]
Comparative Guide: LC-MS/MS Structural Elucidation of Methoxy-Substituted Biaryl Acids
Executive Summary
Objective: This guide provides a technical comparison of fragmentation pathways for methoxy-substituted biaryl acids, focusing on the differentiation of positional isomers (ortho- vs. meta/para-) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Context: Biaryl acids are critical scaffolds in pharmaceuticals (e.g., NSAIDs like flurbiprofen derivatives, angiotensin II receptor blockers) and natural products (e.g., ellagic acid metabolites). Structural elucidation of their metabolites—specifically distinguishing between isomeric methoxy substitutions—is a common bottleneck in drug metabolism and pharmacokinetics (DMPK) studies.
Key Differentiator: The "Ortho Effect."[1] While meta- and para-isomers follow standard electronic-driven fragmentation, ortho-isomers exhibit distinct steric-driven rearrangements and proximity effects (e.g., internal hydrogen bonding, ring closure) that yield unique diagnostic ions.
Part 1: Mechanistic Comparison of Fragmentation Pathways
In Electrospray Ionization (ESI) negative mode (
The Decarboxylation Pathway (Baseline)
For all biaryl acids, the loss of
-
Mechanism: Inductive cleavage of the carboxylate group.
-
Observation: High intensity in all isomers.
-
Differentiation Value: Low. It confirms the presence of the carboxylic acid but does not localize the methoxy group.
The Demethylation vs. Formaldehyde Loss (The Methoxy Marker)
The methoxy group introduces two competing losses:
-
Radical Loss (
, -15 Da): Forms a radical anion . This is common in highly conjugated systems (like biaryls) where the resulting radical is resonance-stabilized. -
Neutral Loss (
, -30 Da): Loss of formaldehyde. -
Differentiation Value: High.
-
Meta/Para-Methoxy: Favors radical loss (
) due to resonance stabilization across the biaryl axis. -
Ortho-Methoxy: Often suppresses radical loss in favor of complex rearrangements.
-
The Ortho-Effect (The Diagnostic Pathway)
When the methoxy group is ortho to the carboxylic acid (or ortho to the biaryl bond in proximity to the acid), a "proximity effect" occurs.
-
Mechanism: A 1,5-hydride shift or nucleophilic attack occurs between the carboxylate oxygen and the methoxy methyl hydrogens.
-
Result: Elimination of neutral methanol (
, -32 Da) or water ( , -18 Da) followed by ring closure (formation of lactones or fluorenone-type structures). -
Differentiation Value: Critical. The observation of
is a definitive marker for ortho-substitution.
Part 2: Experimental Protocol (Self-Validating System)
To ensure reproducible differentiation, the following protocol minimizes source-induced fragmentation while maximizing MS2 structural information.
Method Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Negative ( | Carboxylic acids ionize 10-50x more efficiently in negative mode than positive mode. |
| Column | C18 with Phenyl-Hexyl selectivity | Biaryl isomers differ by planarity. Phenyl-hexyl phases separate based on |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses ionization in solution, but ESI- ensures ionization in the source. Note: Ammonium acetate (10mM) is an alternative if pH sensitivity is an issue. |
| Mobile Phase B | Acetonitrile | Sharpens peaks for aromatic compounds compared to Methanol. |
| Collision Energy | Stepped (10, 20, 40 eV) | Low energy preserves the molecular ion; high energy forces the diagnostic radical cleavages. |
Workflow Visualization
The following diagram outlines the decision logic for differentiating isomers based on the mechanisms described above.
Caption: Decision tree for differentiating ortho- vs. meta/para-methoxy biaryl acids based on MS/MS neutral loss patterns.
Part 3: Data Summary & Comparative Analysis
The following table summarizes the expected relative abundances of fragment ions for a theoretical methoxy-biaryl acid (MW 242).
Comparative Fragmentation Table[2]
| Fragment Ion | Transition ( | Ortho-Methoxy Abundance | Meta/Para-Methoxy Abundance | Mechanistic Origin |
| Precursor | 241 | Low (Unstable) | Medium | Stability of molecular ion. |
| Decarboxylation | 241 | High (100%) | High (100%) | Inductive cleavage (Universal). |
| Demethylation | 241 | Low (<10%) | Medium (40-60%) | Radical loss stabilized by conjugation (Para > Ortho). |
| Methanol Loss | 241 | High (60-80%) | Absent / Trace | Ortho-Effect: Interaction between |
| Ring Closure | 241 | Medium | Absent | Combined loss ( |
Mechanism Visualization: The Ortho-Effect
This diagram illustrates the specific rearrangement that makes the Ortho-isomer unique.
Caption: Mechanistic pathway of the 'Ortho-Effect' showing the 1,5-hydride shift leading to methanol elimination.
References
-
Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives.[2] 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spektrometria, 13(2), 83-94.[2] Link
- Justesen, U. (2000). Negative electrospray ionization fragmentation of deprotonated flavonoid aglycones. Journal of Mass Spectrometry. (Contextual grounding for methoxy radical loss in biaryl-like polyphenol systems).
- Gross, J. H. (2017).Mass Spectrometry: A Textbook. Springer. (Source for general ortho-effect mechanisms and neutral loss rules).
-
Metware Biotechnology. Ion Formation and Organic Fragmentation in LCMS. Link
-
University of Greenwich. Understanding MS/MS fragmentation pathways of small molecular weight molecules. Link
Sources
Technical Guide: Distinguishing 3-(3-formylphenyl) vs. 4-(3-formylphenyl) Isomers by NMR
Executive Summary
In synthetic campaigns involving Suzuki-Miyaura cross-couplings or C-H activation, regioisomer formation is a persistent challenge. Distinguishing between 3-(3-formylphenyl)-X and 4-(3-formylphenyl)-X (where X is a core aromatic ring like pyridine or phenyl) is critical for Structure-Activity Relationship (SAR) accuracy.
This guide provides a definitive protocol for differentiating these isomers. The distinction relies on two fundamental NMR principles: Symmetry Breaking (1H NMR) and Inter-ring Connectivity (HMBC).
-
The 4-substituted isomer (e.g., 4-pyridyl or para-phenyl) typically exhibits higher symmetry (AA'XX' or AA'BB' systems), resulting in simplified spectral patterns.
-
The 3-substituted isomer (e.g., 3-pyridyl or meta-phenyl) is asymmetric, yielding complex ABCD spin systems with distinct chemical shifts for all protons.
Structural Analysis & Theoretical Basis
Before analyzing spectra, one must understand the spin systems. We assume the "3-formylphenyl" moiety is constant. The variable is the attachment point on the core ring (denoted here as Ring A).
The Constant: 3-Formylphenyl Ring (Ring B)
Regardless of the isomer, this ring is meta-substituted. It will consistently display:
- ~10.0 ppm: Aldehyde proton (s).
-
~8.3 ppm: H2' (t,
Hz) – Isolated singlet-like. - ~8.0 ppm: H4'/H6' (d or dt).
- ~7.6 ppm: H5' (t).
-
Note: These shifts vary slightly but the pattern (
) remains largely invariant between isomers.
The Variable: The Core Ring (Ring A)
| Feature | Isomer 1: 4-Substituted Core | Isomer 2: 3-Substituted Core |
| Symmetry | High ( | Low ( |
| Spin System | AA'XX' (Pyridine) or AA'BB' (Phenyl) | ABCD (Pyridine) or ABCD (Phenyl) |
| Diagnostic Signals | 2 distinct signals for 4 protons. | 4 distinct signals for 4 protons. |
| Coupling ( | Two doublets (or higher order d). | Complex pattern: s, d, d, t (or dd). |
Methodology 1: 1H NMR Analysis (First Line of Defense)
Protocol
-
Solvent: DMSO-
is preferred over CDCl to prevent signal overlap in the aromatic region (7.0–9.0 ppm) and sharpen exchangeable protons if present. -
Acquisition: Minimum 64 scans to resolve small coupling constants (
Hz).
Spectral Interpretation[1][2][3][4][5]
Scenario A: The Core is Pyridine (Most Common in Drug Discovery)
Isomer 4-(3-formylphenyl)pyridine:
-
Pattern: Two "doublets" integrating to 2H each.
-
Mechanism: The protons at C2 and C6 are chemically equivalent. The protons at C3 and C5 are chemically equivalent.
-
Appearance: A distinct pair of "roofed" doublets.
- ~8.7 ppm (2H, d, H2/H6)
- ~7.6 ppm (2H, d, H3/H5)
Isomer 3-(3-formylphenyl)pyridine:
-
Mechanism: Asymmetry renders every proton unique.
-
Appearance:
-
H2:
~8.9 ppm (Singlet/Broad doublet, Hz). Most downfield signal. -
H6:
~8.6 ppm (Doublet, Hz). -
H4:
~8.0 ppm (Doublet/dt, Hz). -
H5:
~7.4 ppm (dd, Hz).
-
Scenario B: The Core is Phenyl (Biphenyl System)
-
4-Substituted (Para): Symmetric AA'BB' system. Two doublets (or second-order "tents") integrating to 2H each.
-
3-Substituted (Meta): Asymmetric. Look for the "isolated singlet" (H2) between the two substitution points, distinct from the other aromatic protons.
Methodology 2: 2D NMR Confirmation (The Gold Standard)
While 1H NMR is suggestive, HMBC (Heteronuclear Multiple Bond Correlation) provides unambiguous proof of connectivity.
Critical Experiment: HMBC
Target the long-range coupling (
-
Identify the Quaternary Carbons: Locate the signal for the quaternary carbon on the core ring (Ring A) at the attachment point.
-
Trace Correlations:
-
In the 4-isomer: The quaternary carbon (C4) will show correlations to the equivalent H2/H6 protons (strong intensity due to 2x protons).
-
In the 3-isomer: The quaternary carbon (C3) will show correlations to H2 (strong
) and H4 (strong ), but weak or no correlation to H5/H6.
-
Visualization of Logic Flow
Figure 1: Decision tree for differentiating regioisomers based on signal multiplicity and symmetry.
Experimental Protocol
To ensure data integrity, follow this "Self-Validating" protocol.
A. Sample Preparation[6]
-
Concentration: 5–10 mg in 0.6 mL solvent.
-
Tube: High-quality 5mm tube (prevent shimming artifacts).
-
Filtration: Filter through cotton/glass wool to remove paramagnetic particulates (essential for clean multiplets).
B. Acquisition Parameters (400 MHz+)
| Parameter | Setting | Rationale |
| Pulse Angle | 30° | Maximize signal-to-noise ratio per scan. |
| Relaxation Delay (D1) | 2.0 – 5.0 s | Ensure full relaxation of aromatic protons for accurate integration. |
| Acquisition Time (AQ) | > 3.0 s | High digital resolution (< 0.3 Hz/pt) to resolve small |
| HMBC Optimization | Standard setting for aromatic long-range coupling. |
C. HMBC Connectivity Diagram
The following diagram illustrates the specific HMBC correlations that define the 3-substituted isomer (the more complex case).
Figure 2: Key HMBC correlations for the 3-substituted isomer. Note the specific connectivity of the isolated H2 proton to both the core quaternary carbon and the phenyl ring.
Summary Table: Quick Comparison
| Feature | 4-(3-formylphenyl) | 3-(3-formylphenyl) |
| Core Ring H2 Signal | Part of a doublet (equivalent to H6) | Distinct Singlet (or narrow doublet) ~8.9 ppm |
| Aromatic Region Count | Simplified (fewer peaks due to overlap) | Complex (all protons distinct) |
| 13C NMR (Core Ring) | 3 distinct signals (C2/6, C3/5, C4) | 5 distinct signals (C2, C3, C4, C5, C6) |
| Differentiation Difficulty | Easy (Visual Inspection) | Moderate (Requires careful assignment) |
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Oxford Instruments. (2020). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Link (Demonstrates meta vs para distinction principles).
-
National Institutes of Health (PMC). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on NMR Data. Link (Authoritative data on pyridine substituent chemical shifts).
-
Jeol USA. How to use LR-HSQMBC: Observation of very small couplings. Link (Advanced technique if standard HMBC fails).
- Reich, H. J.Structure Determination Using NMR. University of Wisconsin-Madison. (Widely accepted educational resource for coupling constants).
Sources
Purity Assessment of 3-(3-formylphenyl)-2-methoxybenzoic Acid Intermediate
Executive Summary & Strategic Context
In the synthesis of soluble Guanylate Cyclase (sGC) stimulators (e.g., Vericiguat analogs), the bi-aryl intermediate 3-(3-formylphenyl)-2-methoxybenzoic acid represents a Critical Quality Attribute (CQA) control point. Its structural duality—containing both an oxidizable aldehyde and an ionizable carboxylic acid—presents unique analytical challenges.
This guide compares three purity assessment methodologies: RP-HPLC (UV) , qNMR , and UPLC-MS . While HPLC remains the workhorse for routine release, this guide argues that qNMR is indispensable for primary reference standard qualification due to the lack of response factor bias.
The Molecule at a Glance
-
Core Structure: Bi-aryl scaffold formed via Suzuki-Miyaura coupling.
-
Critical Function: The aldehyde handle is the electrophile for subsequent heterocycle formation (e.g., pyrazole/pyridine rings).
-
Stability Risk: High susceptibility to autoxidation (Aldehyde
Carboxylic Acid) and hemiacetal formation in alcoholic solvents.
Critical Quality Attributes & Impurity Profiling
Before selecting a method, one must understand the "Enemy" (the impurity profile).
Figure 1: Impurity genesis pathways. Note that Impurity A (Dicarboxylic acid) is the most common stability failure mode.
Comparative Analysis of Assessment Methods
The following table synthesizes experimental performance data comparing the three dominant methodologies.
| Feature | Method A: RP-HPLC (UV) | Method B: 1H-qNMR | Method C: UPLC-MS |
| Primary Use | Routine QC & Stability Testing | Reference Standard Qualification | Impurity Identification |
| Purity Type | Chromatographic Purity (% Area) | Absolute Purity (% w/w) | Mass-spec Purity |
| Specificity | High (Separates isomers) | High (Distinct CHO proton signal) | High (m/z discrimination) |
| LOD / LOQ | ~0.05% / 0.10% | ~0.5% (Nucleus dependent) | < 0.01% (Trace analysis) |
| Bias Risk | High: Response factors vary between aldehyde/acid species. | None: Signal is directly proportional to molar ratio. | High: Ionization suppression effects.[1] |
| Throughput | 20-30 mins/sample | 10-15 mins/sample | 5-10 mins/sample |
| Cost | Low | High (Instrument time/Solvent) | High |
Detailed Experimental Protocols
Method A: Stability-Indicating RP-HPLC (The Workhorse)
Objective: Accurate quantification of the target against its oxidized impurity (dicarboxylic acid).
-
Rationale: A standard C18 column is used.[1][2][3][4][5][6] Crucially, the mobile phase must be acidic (pH ~2.5) to suppress the ionization of the benzoic acid moiety (
). If run at neutral pH, the peak will tail severely or split. -
Critical Caution: Do NOT use Methanol as a diluent. The aldehyde group reacts with methanol to form hemiacetals/acetals, creating "ghost peaks" that disappear in water/acetonitrile.
Protocol:
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV at 254 nm (Aromatic) and 280 nm (Aldehyde specific).
-
Gradient:
-
0 min: 10% B
-
15 min: 90% B
-
20 min: 90% B
-
20.1 min: 10% B (Re-equilibration)
-
-
Sample Prep: Dissolve 5 mg in 10 mL Acetonitrile:Water (80:20) .
Method B: Quantitative NMR (qNMR) (The Absolute Standard)
Objective: Determine absolute weight-percent purity without requiring a reference standard of the target molecule.
-
Rationale: The aldehyde proton (–CHO) appears in a unique region (~10 ppm), usually free from interference.
-
Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene. (Must be non-hygroscopic and high purity).
Protocol:
-
Solvent: DMSO-d6 (Prevents hemiacetal formation and ensures solubility of both acid and aldehyde).
-
Preparation:
-
Weigh ~10 mg of Sample (Target) directly into an NMR tube (Precision: ±0.01 mg).
-
Weigh ~5 mg of Internal Standard (Traceable Reference Material) into the same tube.
-
Dissolve in 0.6 mL DMSO-d6.
-
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (D1): ≥ 60 seconds (Crucial for full relaxation of CHO protons).
-
Scans: 16 or 32.
-
-
Calculation:
Where =Integral, =Number of protons, =Molar Mass, =Weight.
Decision Framework: Which Method When?
Use this logic flow to determine the appropriate analytical strategy for your development stage.
Figure 2: Analytical Decision Tree. qNMR is the critical bridge for establishing the first Reference Standard.
References
-
Vericiguat Synthesis & Intermediates
-
Follmann, M., et al. (2017). "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure." Journal of Medicinal Chemistry, 60(12), 5146–5161.
-
-
qNMR Best Practices
-
BIPM, NIM, NMIJ. (2023).[7] "Guidance document: Benzoic acid as an internal standard for qNMR." Bureau International des Poids et Mesures.
-
-
HPLC Method Development for Acidic Compounds
-
Dolan, J. W. (2010).[2] "HPLC Method Development: Standard Practices and New Columns." LCGC North America.
-
-
Aldehyde Stability in HPLC
-
Li, Q., et al. (2019). "Development of a HPLC-FL method to determine benzaldehyde... stability analysis." Analytical Methods (RSC).
-
-
General Purity Assessment
-
Potangale, C. N., & Pardeshi, S. K. (2014).[8] "Purity comparison by NMR and HPLC." Eurasian Journal of Analytical Chemistry.
-
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lawdata.com.tw [lawdata.com.tw]
- 7. 2023-03-29-qnmr-octad - BIPM [bipm.org]
- 8. researchgate.net [researchgate.net]
Operational Disposal Protocol: 3-(3-Formylphenyl)-2-methoxybenzoic acid
Executive Summary & Hazard Profile
Do not treat this compound as generic organic waste. 3-(3-Formylphenyl)-2-methoxybenzoic acid is a bifunctional intermediate containing both a reactive aldehyde and an acidic carboxyl moiety on a biphenyl core.[1] Its disposal requires specific segregation to prevent autoxidation (peroxide formation) and exothermic neutralization events in bulk waste containers.[1]
Chemical Identity & Properties
| Parameter | Data | Operational Implication |
| Chemical Structure | Biphenyl core w/ -CHO & -COOH | Dual reactivity: Oxidizable & Acidic.[1][2] |
| Approx. MW | ~256.26 g/mol | Likely a solid powder at room temperature.[1] |
| Acidity (pKa) | ~3.5 - 4.0 (Predicted) | Corrosive to mucous membranes; incompatible with cyanide/sulfide waste.[1] |
| Reactivity | Aldehyde moiety | Susceptible to autoxidation; incompatible with strong oxidizers (e.g., Nitric Acid).[1] |
| Physical State | Solid (Off-white/Beige) | Dust explosion hazard if finely dispersed during disposal.[1] |
Pre-Disposal Assessment (The "Self-Validating" Protocol)
Before moving the vessel to the waste area, you must validate the state of the chemical.[1] Blind disposal is the leading cause of waste-stream fires.[1]
Step 1: Peroxide & Oxidation Check
Aldehydes can autoxidize to form unstable peroxides or peracids over time, especially if stored in non-air-tight containers.[1]
-
Action: If the container is old (>1 year) or shows crystal formation around the cap, test with a starch-iodide strip.[1]
-
Result:
Step 2: pH Verification (Liquid Waste Only)
If disposing of a mother liquor or reaction mixture:
-
Action: Dip a pH strip.[1]
-
Requirement: Ensure pH is < 9 before adding to any "Organic Acid" or "General Organic" drum to prevent rapid heat generation if the drum contains residual bases.[1]
Waste Stream Segregation Logic
Proper segregation is the primary defense against reaction vessel failure in waste storage.[1]
Figure 1: Decision Matrix for Waste Stream Segregation. Note the strict separation of halogenated solvents due to EPA regulations.
Step-by-Step Disposal Procedure
A. Solid Waste (Pure Compound or Spill Cleanup)
EPA Classification: Likely falls under "Waste toxic solids, organic, n.o.s."[1] unless specifically listed in your region.[1]
-
PPE Required: Nitrile gloves (double gloving recommended), lab coat, safety goggles, and N95 dust mask (if fume hood is unavailable).[1]
-
Containment: Transfer the solid into a clear, sealable polyethylene bag.
-
Labeling: Write the full chemical name. Do not use abbreviations. Tag with "Irritant" and "Acidic".
-
Secondary Containment: Place the sealed bag into the laboratory's dedicated "Solid Hazardous Waste" drum.
-
Critical: Do not place in "Biohazard" (red bags) or "Regular Trash".[1]
-
B. Liquid Waste (Reaction Mixtures)[1]
-
Quenching: If the mixture contains unreacted reagents (e.g., boronic acids, catalysts), quench appropriately before disposal.[1]
-
Solvent Compatibility:
-
Acid Warning: Because this compound is a benzoic acid derivative, ensure the waste container is compatible with acids (HDPE or glass).[1] Do not use metal cans (corrosion risk).[1]
Emergency Contingencies & Spill Response
In the event of a benchtop spill, speed and neutralization are key.[1]
Figure 2: Immediate Spill Response Workflow.[1]
Neutralization Note: For large liquid spills, you may treat the area with a dilute Sodium Bicarbonate (
Regulatory Compliance (US Focus)
-
RCRA Status: While not explicitly a P-listed or U-listed waste by specific CAS name, this compound exhibits characteristics of Ignitability (D001) (if in flammable solvent) and Corrosivity (D002) (if pH < 2 in solution).[1]
-
Generator Responsibility: Under 40 CFR 262.11, the waste generator (you) is responsible for determining if the waste is hazardous.[1] Always err on the side of classifying as Hazardous Chemical Waste .[1]
References
-
American Chemical Society. Safety in Academic Chemistry Laboratories: Volume 1. ACS Committee on Chemical Safety.[1] Link
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 260-273.[1] Link
-
PubChem. Compound Summary for Benzoic Acid Derivatives (Safety & Hazards). National Library of Medicine.[1] Link
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
